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Compound of Interest

Compound Name: (-)-Hinesol

Cat. No.: B15564278 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the natural compound (-)-Hinesol and the well-established drug

omeprazole as inhibitors of the gastric proton pump, H+,K+-ATPase. This analysis is supported

by experimental data on their inhibitory mechanisms and efficacy.

The regulation of gastric acid secretion is a critical therapeutic target for acid-related

gastrointestinal disorders. The primary enzyme responsible for gastric acidification is the

H+,K+-ATPase, or proton pump, located in the parietal cells of the stomach lining. Inhibition of

this enzyme is a highly effective strategy for reducing gastric acid production. Omeprazole, a

proton pump inhibitor (PPI), has long been a cornerstone of treatment. However, research into

alternative inhibitors, such as the natural sesquiterpenoid (-)-Hinesol, has revealed different

mechanisms of action and potential synergistic effects.

Quantitative Comparison of Inhibitory Activity
The inhibitory potential of a compound is often quantified by its half-maximal inhibitory

concentration (IC50), which represents the concentration of an inhibitor required to reduce the

activity of an enzyme by half. The following table summarizes the available IC50 values for (-)-
Hinesol and omeprazole against H+,K+-ATPase. It is important to note that the inhibitory

activity of omeprazole is highly dependent on pH, with its potency increasing in acidic

environments.
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Compound IC50 Value
Experimental
Conditions

Source

(-)-Hinesol 5.8 x 10⁻⁵ M (58 µM)
H+,K+-ATPase activity

assay
[1][2]

(-)-Hinesol 1.6 x 10⁻⁴ M (160 µM)

K+-dependent p-

nitrophenyl

phosphatase (K+-

pNPPase) activity

[1][2]

Omeprazole ~50 nM (0.05 µM)

Inhibition of acid

production in isolated

human gastric glands

(stimulated by

histamine, db-cAMP,

or potassium)

[3]

Omeprazole 4 µM

H+,K+-ATPase activity

in isolated human

gastric membrane

vesicles

[3]

Omeprazole 2.4 µM

H+,K+-ATPase activity

in gastric membrane

vesicles under acidic

conditions

[4]

Omeprazole 30 µM

H+,K+-ATPase activity

in gastric membrane

vesicles with reduced

acidification

[4]

Mechanisms of H+,K+-ATPase Inhibition
(-)-Hinesol and omeprazole inhibit the H+,K+-ATPase through distinct molecular mechanisms.

(-)-Hinesol: This natural compound exhibits a mechanism that is uncompetitive with respect to

ATP.[1][2] It appears to interact with the enzyme in its E1 state, which is the conformation
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where the proton is bound on the cytoplasmic side.[1][2] By binding to the E1-ATP complex, (-)-
Hinesol blocks the conformational change to the E2 state, which is necessary for proton

release into the gastric lumen.[1][2] The inhibitory site for (-)-Hinesol is different from that of

omeprazole.[1][2] Interestingly, studies have shown that (-)-Hinesol can enhance the inhibitory

effect of omeprazole on H+,K+-ATPase.[1][2]

Omeprazole: As a classic proton pump inhibitor, omeprazole is a prodrug that requires

activation in an acidic environment.[5][6] In the acidic canaliculus of the parietal cell,

omeprazole is converted to a reactive sulfenamide derivative. This activated form then

covalently binds to cysteine residues on the alpha subunit of the H+,K+-ATPase, leading to

irreversible inhibition of the enzyme.[7] This covalent modification effectively blocks the pump's

ability to transport protons.

Signaling Pathway and Inhibition Mechanism
The following diagram illustrates the catalytic cycle of the H+,K+-ATPase and the points of

inhibition for both (-)-Hinesol and omeprazole.
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H+,K+-ATPase Catalytic Cycle Inhibitors

E1-H+

E1P-H+

ATP -> ADP

E2P
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E2-K+

K+ in

K+ out
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Blocks
E1 -> E2 transition

Omeprazole
(activated)

Covalent binding to
Cys residues
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Start

Prepare serial dilutions of inhibitor
(e.g., (-)-Hinesol or Omeprazole)

Add assay buffer, inhibitor/control,
and H+,K+-ATPase microsomes to 96-well plate

Pre-incubate at 37°C for 30-60 minutes

Add ATP and KCl to start the reaction

Incubate at 37°C for 30 minutes

Stop reaction with Malachite Green Reagent
or Trichloroacetic Acid

Allow color to develop (if using Malachite Green)

Measure absorbance at ~620-660 nm

Calculate % inhibition and determine IC50

End

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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